molecular formula C17H23NO4S B12746163 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine CAS No. 114485-86-8

1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine

Cat. No.: B12746163
CAS No.: 114485-86-8
M. Wt: 337.4 g/mol
InChI Key: XYPQOINYDUCKGS-WYMLVPIESA-N
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Description

1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a styrenesulphonyl group attached to a pyrrolidine ring, which also contains an oxo group and a pentyloxy substituent. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of styrene with sulfonyl chloride to form styrenesulfonyl chloride. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the desired compound. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyrrolidine bond. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the styrene moiety, with common reagents including halogens and nitrating agents. These reactions typically require the presence of a catalyst, such as iron(III) chloride, to proceed efficiently.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activity or protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, modulating their activity. The presence of the styrenesulphonyl group allows for strong interactions with aromatic residues in proteins, while the oxo and pentyloxy groups contribute to the compound’s overall binding affinity and specificity. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(Styrenesulphonyl)-2-oxo-5-pentyloxypyrrolidine stands out due to its unique combination of functional groups. Similar compounds include:

    1-(Styrenesulphonyl)-2-oxo-5-methoxypyrrolidine: This compound differs by having a methoxy group instead of a pentyloxy group, which can affect its reactivity and binding properties.

    1-(Styrenesulphonyl)-2-oxo-5-ethoxypyrrolidine: The ethoxy group in this compound provides different steric and electronic effects compared to the pentyloxy group.

    1-(Styrenesulphonyl)-2-oxo-5-butoxypyrrolidine: The butoxy group introduces variations in the compound’s hydrophobicity and solubility.

The presence of the pentyloxy group in this compound imparts unique properties that can be advantageous in specific applications, such as increased hydrophobicity and enhanced binding interactions with certain molecular targets.

Properties

CAS No.

114485-86-8

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

5-pentoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-one

InChI

InChI=1S/C17H23NO4S/c1-2-3-7-13-22-17-11-10-16(19)18(17)23(20,21)14-12-15-8-5-4-6-9-15/h4-6,8-9,12,14,17H,2-3,7,10-11,13H2,1H3/b14-12+

InChI Key

XYPQOINYDUCKGS-WYMLVPIESA-N

Isomeric SMILES

CCCCCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCCCCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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